![molecular formula C22H20ClN5O2 B2905584 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848688-43-7](/img/no-structure.png)
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a heterocyclic compound. Heterocyclic compounds like this one are particularly useful in organic synthesis and have a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using X-ray diffraction analysis. This analysis reveals that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .Chemical Reactions Analysis
The chemical reactions involving this compound could involve various steps. For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol, and the ketone carbonyl of the resulting adduct undergoes condensation with the urea NH2 to give the cyclized product .Mecanismo De Acción
Direcciones Futuras
Future research on such compounds could focus on their potential applications in various fields such as technology, medicine, and agriculture. They could also be studied for their potential as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves the condensation of 3-chlorobenzaldehyde with 1-methyl-3-phenylurea to form 3-[(3-chlorophenyl)methyl]-1-methyl-3-phenylurea, which is then cyclized with guanidine to form the target compound.", "Starting Materials": [ "3-chlorobenzaldehyde", "1-methyl-3-phenylurea", "guanidine" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 1-methyl-3-phenylurea in the presence of a base such as sodium hydroxide or potassium carbonate to form 3-[(3-chlorophenyl)methyl]-1-methyl-3-phenylurea.", "Step 2: Cyclization of 3-[(3-chlorophenyl)methyl]-1-methyl-3-phenylurea with guanidine in the presence of a catalyst such as trifluoroacetic acid or acetic anhydride to form 3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione." ] } | |
Número CAS |
848688-43-7 |
Fórmula molecular |
C22H20ClN5O2 |
Peso molecular |
421.89 |
Nombre IUPAC |
3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20ClN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-7-5-8-16(23)13-15)27-12-6-11-26(21(27)24-19)17-9-3-2-4-10-17/h2-5,7-10,13H,6,11-12,14H2,1H3 |
Clave InChI |
QURGIZTWMZJONT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Cl)N4CCCN(C4=N2)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



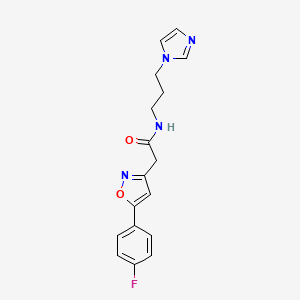
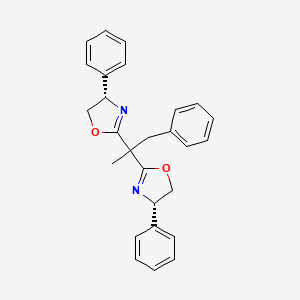


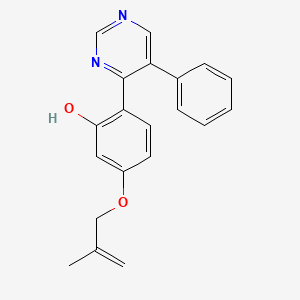
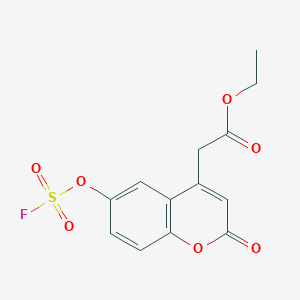
![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)
![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)
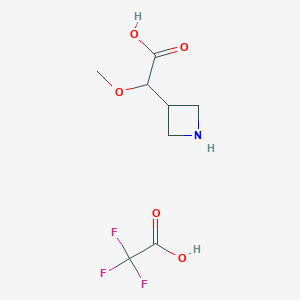
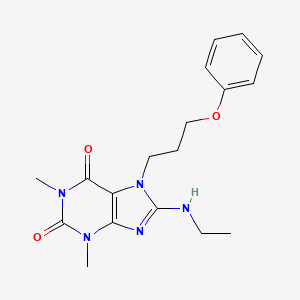
![2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2905519.png)
![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl acetate (non-preferred name)](/img/structure/B2905522.png)
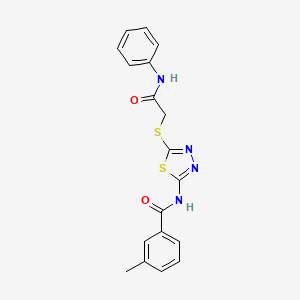
![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2905524.png)